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molecular formula C8H4FNO B141211 2-Fluoro-5-formylbenzonitrile CAS No. 218301-22-5

2-Fluoro-5-formylbenzonitrile

Cat. No. B141211
M. Wt: 149.12 g/mol
InChI Key: MOFRJTLODZILCR-UHFFFAOYSA-N
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Patent
US07816523B2

Procedure details

Add freshly ground magnesium (1.72 g, 70.7 mmol) to a solution of 5-chloro-2-fluoro-benzonitrile (10.0 g, 64.3 mmol) and N,N-dimethylformamide (5.64 g, 77.1 mmol) in tetrahydrofuran (0.2 M). Add iodine (0.816 g, 3.21 mmol). Heat the solution at reflux for 6 h. Quench the reaction with 1N hydrochloric acid and extract the mixture with ethyl acetate (3×). Dry the combined organic layers with sodium sulfate and concentrate to afford the title compound (9.20 g, 61.7 mmol, 96%): 1H NMR (CDCl3, 400 MHz) δ 7.15 (m, 1H), 7.59 (m, 1H), 7.66 (m, 1H), 10.4 (s, 1H).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.816 g
Type
catalyst
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[Mg].Cl[C:3]1[CH:4]=[CH:5][C:6]([F:11])=[C:7]([CH:10]=1)[C:8]#[N:9].CN(C)[CH:14]=[O:15]>O1CCCC1.II>[F:11][C:6]1[CH:5]=[CH:4][C:3]([CH:14]=[O:15])=[CH:10][C:7]=1[C:8]#[N:9]

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
[Mg]
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=CC(=C(C#N)C1)F
Name
Quantity
5.64 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.816 g
Type
catalyst
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the solution
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extract the mixture with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layers with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 61.7 mmol
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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